8-Bromo-2-chloro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 8-Bromo-2-chloro-3H-phenothiazin-3-one involves multiple steps, starting from hydroquinone. One common method includes the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The compound is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation with Ortho-aminothiophenols: The brominated compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound.
Chemical Reactions Analysis
8-Bromo-2-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
8-Bromo-2-chloro-3H-phenothiazin-3-one has a wide range of scientific research applications :
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: The compound’s antiviral, antibacterial, and antimicrobial properties make it valuable in biological research.
Medicine: It has potential therapeutic applications for treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-3H-phenothiazin-3-one involves its interaction with molecular targets and pathways . As a photocatalyst, it facilitates the transfer of electrons during the oxidation process, leading to the formation of sulfoxides from sulfides. The compound’s therapeutic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation, infection, and cancer progression.
Comparison with Similar Compounds
8-Bromo-2-chloro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives :
8-Bromo-3H-phenothiazin-3-one: Similar in structure but lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloro-3H-phenothiazin-3-one: Similar in structure but lacks the bromine atom, which may influence its chemical properties and uses.
3H-phenothiazin-3-one: The parent compound without any halogen substitutions, which may have different reactivity and applications compared to its halogenated derivatives.
The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical properties and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
62721-41-9 |
---|---|
Molecular Formula |
C12H5BrClNOS |
Molecular Weight |
326.60 g/mol |
IUPAC Name |
8-bromo-2-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H5BrClNOS/c13-6-1-2-11-8(3-6)15-9-4-7(14)10(16)5-12(9)17-11/h1-5H |
InChI Key |
PSMMFMLQZDKBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C3C=C(C(=O)C=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.